1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-
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Overview
Description
1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structure, which includes an imidazole ring substituted with an ethyl group and a phenylmethylthio group. Imidazole derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- typically involves the cyclization of amido-nitriles or the use of multi-component reactions. For instance, a common method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF at low temperatures, followed by the addition of n-BuLi . Another approach involves the use of a one-pot, four-component reaction under solvent-free conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable methods such as microwave-assisted synthesis, which allows for efficient and high-yielding reactions. The use of catalytic systems, such as NHC-copper-catalyzed isocyanide insertion, is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Use of reducing agents like LiAlH4.
Substitution: Reactions with halides or other electrophiles in the presence of bases.
Major Products: The major products formed from these reactions include substituted imidazoles, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid: Contains a carboxylate group instead of a carboxaldehyde group.
Methyl 4-imidazolecarboxylate: A methyl ester derivative of imidazole.
Ethyl 1-tosyl-1H-imidazole-4-carboxylate: An ethyl ester with a tosyl group.
Uniqueness: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylmethylthio group enhances its lipophilicity and potential for interactions with biological targets .
Properties
CAS No. |
50541-32-7 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-2-15-8-12(9-16)14-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
DSHYFIAUYWUOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1SCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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